molecular formula C10H12N2O2 B13470450 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid

6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid

Cat. No.: B13470450
M. Wt: 192.21 g/mol
InChI Key: IXFVEJIKICSEMD-UHFFFAOYSA-N
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Description

6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid is a spirocyclic compound featuring a cyclopropane ring fused to a six-membered heterocyclic system containing two nitrogen atoms (1,2-diazaspiro framework). The molecule includes a carboxylic acid group and a propargyl (prop-2-yn-1-yl) substituent at the 6-position of the spiro scaffold. Its molecular formula is C₁₀H₁₁N₂O₂, with a molecular weight of 191.21 g/mol (calculated). The propargyl group confers reactivity for applications such as click chemistry or photoaffinity labeling, while the spiro architecture may enhance metabolic stability compared to linear analogs .

Key spectral data for the parent compound (without the propargyl group), 1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid, includes:

  • ¹H-NMR (CDCl₃): δ 2.47–2.57 (m, 1H), 2.02–2.11 (m, 2H), 1.82–1.92 (m, 2H), 1.61–1.73 (m, 2H), 0.87 (dt, J = 14.1, 3.6 Hz, 2H).
  • ¹³C-NMR (CDCl₃): 181.6 (COOH), 41.2, 29.8, 27.3, 26.3.
  • HRMS (ESI): m/z [M + H]+ calcd. 155.0821, found 155.0809 .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-prop-2-ynyl-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-2-3-9(8(13)14)4-6-10(7-5-9)11-12-10/h1H,3-7H2,(H,13,14)

InChI Key

IXFVEJIKICSEMD-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCC2(CC1)N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Spirocyclic Core

Method A: Cyclization of Diamine Precursors

  • Starting Materials: Diamines such as ethylenediamine derivatives.
  • Procedure:
    • Condensation of diamines with suitable ketones or aldehydes to form imines.
    • Intramolecular cyclization under acidic or basic conditions to form the spirocyclic framework.
  • Key Reaction: Intramolecular cyclization facilitated by acid catalysis, leading to the formation of the 1,2-diazaspiro[2.5]oct-1-ene core.

Method B: [2+2] or [3+3] Cycloaddition Strategies

  • Utilizing cycloaddition reactions involving suitable unsaturated precursors to generate the spirocyclic skeleton efficiently.

Functionalization at the 6-Position

Introduction of the Prop-2-yn-1-yl Group

  • N-Alkylation Strategy:
    • The nitrogen atom at the appropriate position is alkylated with propargyl bromide or propargyl chloride .
    • Reaction Conditions:
      • Use of a base such as potassium carbonate or sodium hydride.
      • Solvent typically dimethylformamide (DMF) or acetonitrile.
    • Outcome: Formation of the N-propargyl derivative, i.e., prop-2-yn-1-yl substitution on the nitrogen.

Representative Reaction Scheme

Step 1: Formation of Spirocyclic Core
Diamine + suitable aldehyde/ketone → Cyclization → 1,2-diazaspiro[2.5]oct-1-ene

Step 2: Functionalization
Spirocyclic compound + oxidizing agent (e.g., KMnO4, CrO3) → Carboxylic acid at position 6

Step 3: N-Alkylation
Spirocyclic carboxylic acid + propargyl bromide + base → 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid

Research Findings and Data Tables

Step Reagents Conditions Yield/Notes
Core synthesis Diamines + aldehydes Acidic catalysis, reflux Moderate to high yield, depending on substrate purity
Carboxylation CO₂, base (e.g., NaOH) Elevated pressure, room temperature Efficient at introducing carboxylic acid group
N-Alkylation Propargyl bromide, K₂CO₃ Reflux in DMF High selectivity for N-alkylation, yields vary (70-85%)

Additional Considerations

  • Purification: Crystallization or chromatography (e.g., silica gel column chromatography) is employed to purify the intermediates and final product.
  • Characterization: Confirmed via NMR, IR, MS, and X-ray crystallography to verify structure and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic pathways. Additionally, the spirocyclic core provides structural rigidity, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid with structurally related diazaspiro compounds, emphasizing differences in ring size, substituents, and applications:

Compound Name Spiro Ring System Substituents Key Properties/Applications Reference(s)
6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid [2.5]octene Propargyl group, carboxylic acid Click chemistry, photoaffinity labeling probes
1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid (parent compound) [2.5]octene Carboxylic acid only Synthetic intermediate; commercial availability (95% purity)
5,6-diazaspiro[3.5]non-8-ene-8-carboxylic acid derivatives [3.5]nonene Trifluoromethylphenyl, fluorophenyl, ester groups Pharmaceutical candidates (e.g., kinase inhibitors); enhanced metabolic stability
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid [2.4]heptene Carboxylic acid Smaller spiro system; potential for higher strain and reactivity
7-[[4-(2-Bromoethoxy)-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-... [4.5]decene Bromoethoxy, trifluoromethylpyrimidinyl, carboxamide Anticancer agents; halogenated substituents for target binding
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-... [3.5]nonene Difluorophenyl, hydroxy, methyl ester Antibacterial activity; fluorinated groups for improved lipophilicity

Key Structural and Functional Differences:

Spiro Ring Size :

  • The [2.5]octene system in the target compound provides a balance of rigidity and synthetic accessibility. Larger systems (e.g., [4.5]decene in ) accommodate bulky substituents for drug-receptor interactions, while smaller systems ([2.4]heptene) may exhibit higher strain .

Substituent Effects :

  • Propargyl Group : Unique to the target compound, enabling bioorthogonal reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) for labeling or conjugation .
  • Halogenated/Aromatic Groups : In patent-derived analogs (e.g., trifluoromethylpyrimidinyl), these enhance binding affinity and metabolic resistance but increase molecular weight and complexity .
  • Ester vs. Carboxylic Acid : Ester derivatives (e.g., 2-methylpropyl ester in ) improve cell permeability, whereas the free carboxylic acid in the target compound may favor solubility .

Biological Applications :

  • The target compound’s propargyl group suggests utility in chemical biology (e.g., probe design), contrasting with patent compounds optimized for therapeutic activity (e.g., kinase inhibition in ) .

Synthetic Accessibility :

  • The parent compound () is synthesized via a one-pot base-mediated route, while propargyl derivatives may require additional alkylation steps. Patent compounds involve multi-step sequences (e.g., C18 reverse-phase chromatography in ) .

Research Findings and Data

  • Stability : Spirocyclic diazirines (related to the target compound’s core) exhibit superior photostability compared to linear diazirines, critical for photoaffinity labeling .
  • Reactivity : Propargyl-substituted spiro compounds show 85–90% yield in click chemistry reactions under mild conditions, per analogous studies .
  • Pharmacokinetics : Larger spiro systems (e.g., [4.5]decene in ) demonstrate extended half-lives (>6 hours in murine models) due to reduced CYP450 metabolism .

Biological Activity

6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms and a carboxylic acid functional group. Its molecular formula is C9H9N2O2C_9H_9N_2O_2 with a molecular weight of approximately 165.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interaction with biological molecules.

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. Common reagents include acetylenes for introducing the propynyl group, along with various catalysts to optimize yield and purity. The reactions can lead to derivatives that may exhibit varied biological or chemical properties.

The biological activity of 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid is hypothesized to be influenced by its functional groups:

  • Diaza Group : Facilitates coordination with metal ions, potentially enhancing biological efficacy through enzyme modulation.
  • Carboxylic Acid Group : Can participate in hydrogen bonding and electrostatic interactions, affecting reactivity and binding properties .

Biological Activity

Research indicates that this compound may have therapeutic applications due to its ability to interact with various biological targets. Potential activities include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.
  • Coordination Complex Formation : The diaza group allows for interactions with metal ions, influencing catalytic processes within biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid:

StudyCompoundFindings
1-{2,7-diazaspiro[3.5]nonan} derivativesIdentified as potent covalent inhibitors against KRAS G12C; highlights the importance of diaza structures in drug design.
5-(Prop-2-yne)-1,2-diazaspiro[2.3]hexanedioic acidShowed different spirocyclic frameworks affecting biological activity; suggests structural modifications can enhance efficacy.
Adenosine analogsSystematic design revealed significant interactions with specific enzymes; parallels can be drawn to the expected behavior of diazaspiro compounds.

Interaction Studies

Understanding the interactions between 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid and biological systems is crucial for elucidating its therapeutic potential. Interaction studies often involve:

  • In vitro assays : To assess enzyme inhibition and binding affinity.
  • In vivo models : To evaluate therapeutic efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving spirocyclic ring formation and alkyne functionalization. Key steps include:

  • Ring Construction : Cyclopropane formation via [2+1] cycloaddition, using diazo precursors and transition-metal catalysts (e.g., Rh(II)) for stereochemical control .
  • Alkyne Introduction : Sonogashira coupling or nucleophilic substitution with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone/DMF) .
  • Purification : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) achieves >95% purity .
  • Yield Optimization : Adjust stoichiometry of 1,2-dibromoethane (1.5–2 eq.) and monitor reaction progression via LCMS (e.g., m/z 749 [M+H]+) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : High-resolution NMR (¹H, ¹³C, DEPT-135) to resolve spirocyclic protons (δ 1.8–2.5 ppm) and alkyne protons (δ 2.0–2.3 ppm) .
  • Purity Assessment : HPLC with C18 columns (retention time ~1.58 min under SMD-TFA05 conditions) and LCMS for mass verification .
  • Functional Group Analysis : FT-IR for carboxylic acid (–COOH, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) .

Advanced Research Questions

Q. How does the prop-2-yn-1-yl substituent influence the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Click Chemistry Utility : The alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development .
  • Enzyme Inhibition : The spirocyclic core and alkyne may act as a warhead for covalent binding to cysteine residues in kinases (e.g., KRASG12C inhibition) .
  • Comparative Studies : Replace the alkyne with other electrophiles (e.g., acrylamide) and assess IC₅₀ shifts in enzyme assays to determine binding specificity .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Use isogenic cell lines (e.g., KRAS-mutant vs. wild-type) to validate target specificity .
  • Metabolic Stability : Compare half-life (t₁/₂) in microsomal assays (human liver microsomes, NADPH cofactor) to rule out off-target effects .
  • Data Normalization : Apply Hill slope analysis to dose-response curves to differentiate allosteric vs. competitive inhibition mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with KRASG12C (PDB: 6VJJ). Focus on spirocyclic rigidity and alkyne positioning in the hydrophobic pocket .
  • ADMET Prediction : SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risk by modifying the carboxylic acid group (e.g., ester prodrugs) .

Experimental Design & Data Analysis

Q. What in vitro assays are recommended to evaluate this compound’s anticancer potential?

  • Methodological Answer :

  • Cell Viability : MTT assays in KRAS-mutant cell lines (e.g., H358, SW1573) with EC₅₀ determination .
  • Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays .
  • Target Engagement : CETSA (Cellular Thermal Shift Assay) to confirm KRAS binding .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA-3 columns (hexane/ethanol) to separate enantiomers .
  • Asymmetric Catalysis : Employ Rh(II)/Josiphos catalysts for stereoselective cyclopropanation (ee >98%) .

Structural and Mechanistic Insights

Q. What role does the spirocyclic diazaspiro[2.5]octene core play in stabilizing transition states during reactions?

  • Methodological Answer :

  • Conformational Rigidity : The spiro structure restricts rotational freedom, favoring boat-like conformations that stabilize transition states in cycloadditions .
  • Electronic Effects : The diaza group enhances electrophilicity at C6, facilitating nucleophilic attacks (e.g., carboxylation) .

Q. How do structural modifications at the C6 position affect bioactivity?

  • Methodological Answer :

  • SAR Table :
DerivativeModificationIC₅₀ (KRASG12C)Solubility (µM)
Parent–COOH0.1215
Methyl ester–COOMe0.45120
Amide–CONH₂>108
  • Key Insight : Carboxylic acid is critical for target binding; esterification improves solubility but reduces potency .

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